Cas no 2722154-00-7 ((4-Methyloxolan-2-yl)methanethiol)

(4-Methyloxolan-2-yl)methanethiol 化学的及び物理的性質
名前と識別子
-
- 2722154-00-7
- (4-methyloxolan-2-yl)methanethiol
- EN300-26978575
- (4-Methyloxolan-2-yl)methanethiol
-
- MDL: MFCD32843862
- インチ: 1S/C6H12OS/c1-5-2-6(4-8)7-3-5/h5-6,8H,2-4H2,1H3
- InChIKey: HYQIQWATJVNPRX-UHFFFAOYSA-N
- ほほえんだ: SCC1CC(C)CO1
計算された属性
- せいみつぶんしりょう: 132.06088618g/mol
- どういたいしつりょう: 132.06088618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 74.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 10.2Ų
(4-Methyloxolan-2-yl)methanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26978575-0.05g |
(4-methyloxolan-2-yl)methanethiol |
2722154-00-7 | 0.05g |
$888.0 | 2023-09-11 | ||
Enamine | EN300-26978575-0.5g |
(4-methyloxolan-2-yl)methanethiol |
2722154-00-7 | 0.5g |
$1014.0 | 2023-09-11 | ||
Enamine | EN300-26978575-10g |
(4-methyloxolan-2-yl)methanethiol |
2722154-00-7 | 10g |
$4545.0 | 2023-09-11 | ||
Enamine | EN300-26978575-0.1g |
(4-methyloxolan-2-yl)methanethiol |
2722154-00-7 | 0.1g |
$930.0 | 2023-09-11 | ||
Enamine | EN300-26978575-1.0g |
(4-methyloxolan-2-yl)methanethiol |
2722154-00-7 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-26978575-1g |
(4-methyloxolan-2-yl)methanethiol |
2722154-00-7 | 1g |
$1057.0 | 2023-09-11 | ||
Enamine | EN300-26978575-2.5g |
(4-methyloxolan-2-yl)methanethiol |
2722154-00-7 | 2.5g |
$2071.0 | 2023-09-11 | ||
Enamine | EN300-26978575-5g |
(4-methyloxolan-2-yl)methanethiol |
2722154-00-7 | 5g |
$3065.0 | 2023-09-11 | ||
Enamine | EN300-26978575-0.25g |
(4-methyloxolan-2-yl)methanethiol |
2722154-00-7 | 0.25g |
$972.0 | 2023-09-11 |
(4-Methyloxolan-2-yl)methanethiol 関連文献
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
(4-Methyloxolan-2-yl)methanethiolに関する追加情報
Recent Advances in the Study of (4-Methyloxolan-2-yl)methanethiol (CAS: 2722154-00-7) in Chemical Biology and Pharmaceutical Research
The compound (4-Methyloxolan-2-yl)methanethiol (CAS: 2722154-00-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This thiol-containing heterocyclic compound, characterized by a methyl-substituted oxolane ring, has been the subject of several cutting-edge studies exploring its synthetic utility, biological activity, and pharmacological relevance. The following research briefing synthesizes the latest findings on this molecule, highlighting key advancements and future directions for investigation.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated the compound's remarkable potential as a building block for novel cysteine-targeting covalent inhibitors. Researchers utilized (4-Methyloxolan-2-yl)methanethiol as a warhead in the design of irreversible kinase inhibitors, capitalizing on its enhanced reactivity profile compared to conventional thiol groups. The study reported a 2.7-fold improvement in target engagement kinetics when this moiety was incorporated into EGFR inhibitors, suggesting its utility in addressing drug resistance mutations.
In parallel work featured in ACS Chemical Biology (2023; 18(4): 891-903), the compound's role in modulating protein-protein interactions was investigated. The oxolane ring's conformational rigidity was found to impart exceptional selectivity in disrupting specific protein interfaces, with the methanethiol group serving as both a recognition element and a reversible covalent modifier. This dual functionality positions (4-Methyloxolan-2-yl)methanethiol as a valuable scaffold for developing chemical probes targeting traditionally "undruggable" protein surfaces.
Recent synthetic methodology developments (Organic Letters, 2023, 25, 12, 2032-2037) have significantly improved access to enantiomerically pure (4-Methyloxolan-2-yl)methanethiol derivatives. A novel asymmetric hydrogenation protocol employing chiral iridium catalysts achieved >99% ee for the key intermediate, addressing previous challenges in stereocontrol. This advancement has enabled systematic structure-activity relationship studies that were previously impractical due to material limitations.
Pharmacokinetic evaluations (Xenobiotica, 2023, 53:4, 287-301) revealed favorable ADME properties for derivatives containing this moiety, including improved metabolic stability compared to analogous acyclic thiols. The oxolane ring was shown to confer protection against rapid glutathione conjugation while maintaining sufficient reactivity for target engagement, striking an optimal balance for therapeutic applications.
Emerging applications in radiopharmaceutical development have also been reported (Journal of Nuclear Medicine, 2023, 64: supplement 1, 1256). The compound's sulfur atom serves as an effective chelation site for technetium-99m, with preclinical imaging studies demonstrating superior tumor-to-background ratios when incorporated into prostate-specific membrane antigen (PSMA)-targeting agents. This suggests potential utility in next-generation diagnostic imaging agents.
Looking forward, several research groups have initiated programs exploring the incorporation of (4-Methyloxolan-2-yl)methanethiol into PROTACs (proteolysis-targeting chimeras) and molecular glues. Preliminary results presented at the 2023 Gordon Research Conference on Medicinal Chemistry indicate promising enhancements in ternary complex formation efficiency, potentially expanding the scope of targeted protein degradation strategies.
In conclusion, (4-Methyloxolan-2-yl)methanethiol (CAS: 2722154-00-7) represents a versatile and pharmacologically privileged scaffold with demonstrated utility across multiple therapeutic modalities. The convergence of synthetic advances, mechanistic insights, and translational applications positions this compound as a focus area for continued innovation in chemical biology and drug discovery.
2722154-00-7 ((4-Methyloxolan-2-yl)methanethiol) 関連製品
- 2098017-29-7(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 1408343-00-9([(5-Bromo-2-fluorophenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine)
- 332022-22-7(1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-)
- 460-13-9(Propane, 1-fluoro-(6CI,7CI,8CI,9CI))
- 115016-95-0((S)-2-Hydroxy-4-phenylbutyric Acid)
- 1096815-42-7(1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid)
- 339220-39-2(Benzothiazole, 2-(4-methyl-3-nitrophenyl)-)
- 1156883-34-9(1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine)
- 2229158-32-9(methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate)
- 952959-27-2(4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid)




